2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-15(18-12-6-2-1-3-7-12)10-19-11-17-14-9-5-4-8-13(14)16(19)21/h1-9,11H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTMCDUZAVNQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148373 | |
| Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108086-38-0 | |
| Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108086380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Routes for 4(3H)-Quinazolinones
The 4(3H)-quinazolinone scaffold is a prominent feature in many biologically active compounds and natural products. ijprajournal.com Consequently, numerous synthetic methods have been developed for its construction. researchgate.net
The Niementowski quinazoline (B50416) synthesis is a foundational and widely used method for constructing the 3H-quinazolin-4-one ring. wikipedia.orgnih.gov In its classic form, the reaction involves the thermal condensation of an anthranilic acid with an amide. wikipedia.orgnih.gov For example, heating anthranilic acid with an excess of formamide (B127407) produces 4(3H)-quinazolinone. nih.gov
While effective, this method often requires high temperatures and long reaction times. nih.gov To address these limitations, variants have been developed. Microwave irradiation has been successfully employed to accelerate the reaction, significantly reducing reaction times and often improving yields compared to conventional heating. nih.govnih.govijarsct.co.in
A significant variant is the Niementowski modification of the Friedlander synthesis, which utilizes isatoic anhydride (B1165640) in place of anthranilic acid. nih.gov This approach has also been adapted for microwave-assisted synthesis. nih.gov
Cyclocondensation reactions represent a versatile strategy for synthesizing the quinazolinone ring. These methods typically involve the formation of the heterocyclic system by reacting a substituted benzene (B151609) derivative with a second component that provides the remaining atoms for the pyrimidine (B1678525) ring.
One common approach is the cyclocondensation of anthranilamides (2-aminobenzamides) with aldehydes. tandfonline.com This reaction can be catalyzed by iodine, which facilitates the oxidative cyclization to yield 2-substituted 4(3H)-quinazolinones. tandfonline.comresearchgate.net More recently, visible light-induced condensation cyclization has emerged as a green and efficient method. nih.govrsc.org This technique uses a photocatalyst, such as fluorescein, and an oxidant like tert-butyl hydroperoxide (TBHP) to achieve the transformation under mild, metal-free conditions. nih.govrsc.org
Another important cyclocondensation strategy is the three-component reaction involving anthranilic acid, an amine, and an orthoester or formic acid. researchgate.net This method allows for the direct synthesis of 2,3-disubstituted quinazolinones. researchgate.net
One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. Several one-pot methodologies have been developed for 4(3H)-quinazolinone synthesis. ijprajournal.com
A notable example is the three-component condensation of isatoic anhydride, a primary amine, and an aldehyde in the presence of iodine, which yields 2,3-disubstituted 4(3H)-quinazolinones. tandfonline.comresearchgate.net Another approach involves the one-pot, two-step reaction of anthranilic acids, carboxylic acids (or their acyl chlorides), and amines. ijprajournal.com Furthermore, a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives provides a modern, metal-free route to diversely substituted quinazolinones. acs.org
Table 1: Comparison of One-Pot Synthetic Strategies for 4(3H)-Quinazolinones
| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Isatoic Anhydride, Amine, Aldehyde | Iodine | 2,3-Disubstituted | tandfonline.com, researchgate.net |
| Anthranilic Acid, Carboxylic Acid, Amine | Microwave Irradiation | 2,3-Disubstituted | ijprajournal.com |
| Anthranilic Acid, Orthoester, Amine | Strontium(II) chloride hexahydrate (SrCl2·6H2O), Solvent-free | 2,3-Disubstituted | ijprajournal.com |
| Arenediazonium Salts, Nitriles, Anthranilates | Metal-free, 60 °C | 2,3-Disubstituted | acs.org |
Specific Synthetic Approaches for Acetamide-Substituted Quinazolinones
To synthesize the target molecule, 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide, an acetamide (B32628) group must be attached to the nitrogen at position 3 of the quinazolinone ring. This is typically achieved through alkylation or acylation reactions.
The introduction of a side chain at the N-3 position of the quinazolinone ring is a common strategy for creating derivatives. repec.orgjuniperpublishers.comresearchgate.net The alkylation of a pre-formed 4(3H)-quinazolinone is a direct method. The reaction of 4(3H)-quinazolinone with an alkyl halide, such as ethyl chloroacetate, in the presence of a base (e.g., potassium carbonate) in an aprotic solvent (e.g., DMF) typically results in selective N-alkylation at the 3-position. repec.orgjuniperpublishers.comresearchgate.net This yields an intermediate, ethyl 2-(4-oxo-3(4H)-quinazolinyl)acetate.
The subsequent step involves converting this ester intermediate into the desired N-phenylacetamide. This can be achieved by first hydrolyzing the ester to the corresponding carboxylic acid, 2-(4-oxo-3(4H)-quinazolinyl)acetic acid. This acid is then converted to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl2). sapub.org Finally, the reaction of this acid chloride with aniline provides the target compound, this compound. sapub.org
An alternative is the direct amidation of the ester with aniline, though this may require more forcing conditions. A study investigating amide bond formation found that reacting ethyl 2-phenyl-4-oxo-3(4H)quinazolineacetate with various amines in boiling acetic acid did not yield the expected amides, but instead resulted in the hydrolysis of the ester to the carboxylic acid. sapub.org This highlights the importance of the acid chloride route for reliable amide formation. sapub.org
A related derivatization strategy involves the synthesis of hydrazinylacetamide derivatives. This pathway provides access to a wide range of N-substituted acetamides. The synthesis begins by reacting an N-alkylated quinazolinone ester, such as ethyl 2-(4-oxo-3(4H)-quinazolinyl)acetate, with hydrazine (B178648) hydrate. vjst.vnresearchgate.net This reaction, known as hydrazinolysis, converts the ester into the corresponding acetohydrazide, 2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide. vjst.vnresearchgate.net
This hydrazide intermediate can then be used to synthesize various derivatives. For example, reacting the hydrazinoquinazoline core with 2-chloro-N-acetamide derivatives can furnish hydrazinylacetamide compounds. nih.gov This approach allows for the modular construction of complex derivatives by preparing a common hydrazide intermediate and reacting it with different electrophiles. researchgate.netnih.gov
S-Alkylated and N-Alkylated Products Derivation
Alkylation is a fundamental strategy for the derivatization of the quinazolinone core, primarily occurring at the nitrogen (N) or sulfur (S) atoms. The regioselectivity of this reaction is crucial for generating specific isomers with desired biological activities.
For quinazolinone derivatives containing a mercapto group at the C2 position, alkylation can yield either S-alkylated or N-alkylated products. Studies have shown that solid/liquid phase-transfer catalysis using reagents like tetrabutylammonium (B224687) bromide can selectively lead to S-monoalkylation or S- and N-dialkylation, depending on the nature of the alkylating agents used. researchgate.net For instance, 2-substituted mercapto-4(3H)-quinazolinones have been prepared by reacting 2-mercaptoquinazolinone with 2-chloro-N-substituted amides in acetone (B3395972) with potassium carbonate, leading to S-alkylation. nih.gov
In the absence of a sulfur substituent, alkylation predominantly occurs at the N3 position of the quinazolinone ring. It has been unequivocally established through 2D NMR spectroscopy that treating quinazolin-4-ones with alkyl halides under classical two-phase catalysis conditions (e.g., potassium carbonate in an aprotic solvent like DMF) results in N3-alkylation. repec.org This preference for N-alkylation over O-alkylation is a key consideration in synthetic design. repec.orgjuniperpublishers.com Some synthetic routes even incorporate N3-alkylation during the primary ring formation. For example, prolonged reaction of anthranilamide with dimethylformamide di(primary-alkyl)acetals leads to the formation of N3-alkylated quinazolin-4-ones.
Modern Catalytic Methods in Quinazolinone Synthesis
The synthesis of the quinazolinone scaffold has evolved significantly with the advent of modern catalytic techniques. These methods offer numerous advantages over classical procedures, including higher yields, shorter reaction times, milder reaction conditions, and greater functional group tolerance.
Metal-Mediated and Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed, Copper-Catalyzed, Ruthenium-Catalyzed)
Transition-metal catalysis has become an indispensable tool for constructing the quinazolinone ring system. Various metals have been employed to facilitate efficient C-N and C-C bond formations.
Palladium-Catalyzed Synthesis: Palladium catalysts are effective in mediating the synthesis of quinazolinones. One approach involves the reaction of 2-aminobenzamides with benzyl (B1604629) alcohols in a one-pot domino process that includes N-benzylation and benzylic C–H amidation.
Copper-Catalyzed Synthesis: Copper, being an inexpensive and abundant metal, is widely used. Copper-catalyzed methods include the cascade synthesis of quinazolinones from amidine hydrochlorides and 2-halobenzoates. Another efficient route is the Ullmann-type coupling of 2-bromophenyl methylamines with amides.
Ruthenium-Catalyzed Synthesis: Ruthenium-based catalysts offer efficient and clean pathways. An in situ formed ruthenium catalytic system can selectively promote the deaminative coupling reaction of 2-aminobenzamides with amines to form quinazolinone products. acs.orgnih.gov This method avoids the use of reactive reagents and the formation of toxic byproducts. acs.orgnih.gov Ruthenium NNN-pincer complexes have also been used for the synthesis of quinazolines via acceptorless dehydrogenative coupling of alcohols. rsc.org
Other earth-abundant metals like iron and manganese have also been successfully utilized in catalytic systems for quinazolinone synthesis, providing more sustainable and cost-effective alternatives.
| Metal Catalyst | Reactants | Key Features | Reference |
|---|---|---|---|
| Palladium | 2-Aminobenzamides + Benzyl Alcohols | One-pot domino process involving C-H amidation. | Current time information in Santa Cruz, CA, US. |
| Copper | Amidine Hydrochlorides + 2-Halobenzoates | Domino process at relatively low temperatures. | Current time information in Santa Cruz, CA, US. |
| Ruthenium | 2-Aminobenzamides + Amines | Highly selective deaminative coupling; avoids toxic byproducts. | acs.orgnih.gov |
| Iron | 2-Halobenzoic Acids + Amidines | Green synthesis, can be performed in aqueous media. | researchgate.net |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technology in organic synthesis, significantly accelerating reaction rates and often improving yields. The synthesis of quinazolinones is particularly amenable to this technique.
Microwave-assisted methods have been successfully applied to various synthetic strategies, including:
Iron-Catalyzed Cyclization: A green and rapid synthesis of quinazolinone derivatives has been developed via a microwave-assisted, iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water. researchgate.net
Copper-Catalyzed Aerobic Oxidation: Economical commercial copper catalysts can be used for the one-pot synthesis of quinazolinones from 2-aminobenzamide (B116534) derivatives and various alcohols under solvent-free microwave conditions. nih.gov
N-Alkylation and Condensation: The combination of microwave heating and phase-transfer catalysis has been shown to be an efficient and eco-friendly technique for carrying out N-alkylation and condensation reactions on a pre-formed quinazolinone core.
Experimental results consistently show that microwave irradiation can reduce reaction times from several hours under conventional heating to just 10-20 minutes, while simultaneously increasing product yields. researchgate.net
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |
|---|---|---|---|---|
| Quinazolinone Formation | 3-6 hours | 10-20 minutes | Significant rate enhancement and improved yields. | researchgate.net |
| Copper-Catalyzed Synthesis | 16 hours | 2 hours | Increased reactivity and yield under solvent-free conditions. | nih.gov |
| N-Substituted Quinazolinones | Multi-step, protection required | One-step, optimized conditions | Avoids masking/deprotection steps, simplifies synthesis. | vanderbilt.edu |
Ultrasound-Promoted Reactions
Sonochemistry, the application of ultrasound to chemical reactions, provides another green chemistry approach to synthesis. The phenomenon of acoustic cavitation generates localized high-temperature and high-pressure conditions, which can dramatically enhance reaction rates. iau.ir
Ultrasound has been effectively used to promote the synthesis of quinazolinones through various one-pot, multi-component reactions. For instance, a three-component condensation of an isatoic anhydride, an aromatic aldehyde, and an amine can be efficiently catalyzed by dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation, producing 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones in high yields. researchgate.net Similarly, citric acid has been used as a natural and efficient catalyst for the regioselective synthesis of 2-aryl-quinazolinones under ultrasonic conditions at room temperature. eurekaselect.com This method is noted for its mild conditions, excellent performance, and simple procedure. eurekaselect.com The use of heterogeneous nanocrystal catalysts, such as nano-CoAl2O4, under ultrasonic irradiation further improves reaction rates and allows for catalyst recyclability. iau.ir
Derivatization at Key Positions of the Quinazolinone Core
The biological activity of quinazolinone derivatives can be significantly modulated by introducing various substituents at different positions of the heterocyclic core. Structure-activity relationship (SAR) studies have revealed that positions 2 and 3 are particularly important for tuning the pharmacological profile. nih.gov
Substituent Variation at Position-2 of the Quinazolinone Ring
Position-2 of the quinazolinone ring is a common site for chemical modification to generate analogues with diverse biological activities, including antimicrobial, antiproliferative, and antioxidant properties. The introduction of different functional groups at this position can profoundly influence the molecule's interaction with biological targets. nih.govmdpi.com
Research has shown that the presence of methyl, amine, or thiol groups at position 2 can be essential for antimicrobial activity. nih.gov Further derivatization of a 2-methyl group, for instance by bromination followed by substitution with various heterocycles (imidazole, triazole, thiazole), has yielded compounds with potent antibacterial and antifungal effects. mdpi.com
For developing agents with antiproliferative activity, a common strategy is to incorporate substituted aryl or naphthyl rings at the C2 position. nih.gov Similarly, the introduction of polar amide groups or phenyl substituents at this position has led to the discovery of potent enzyme inhibitors. nih.gov The synthesis of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamides, a class of compounds structurally related to the title compound, involves variation of the aryl group at position 2 to optimize receptor affinity.
| Substituent at Position-2 | Intended Biological Activity | Example/Strategy | Reference |
|---|---|---|---|
| Methyl, Amine, Thiol | Antimicrobial | Considered essential for activity. | nih.gov |
| Heterocyclyl-methyl | Antibacterial, Antifungal | Substitution of a 2-dibromomethyl group with imidazole, triazole, etc. | mdpi.com |
| Substituted Phenyl/Naphthyl | Antiproliferative | Incorporation of various aromatic rings to explore structural requirements. | nih.gov |
| Pyrazolyl-oxy-propyl | Antimicrobial | Connecting a pyrazolyl moiety to the C2 position. | nih.gov |
Modifications of the N-Phenylacetamide Moiety
Modifications to the N-phenylacetamide portion of the molecule are a common strategy to investigate structure-activity relationships (SAR). These changes typically involve introducing various substituents onto the terminal phenyl ring. The nature and position of these substituents can significantly influence the compound's physicochemical properties and biological activity.
A key synthetic route to achieve these modifications starts from 2-phenyl-4-oxo-3(4H)quinazolineacetic acid, which is converted to its acid chloride by reacting with thionyl chloride. sapub.org This reactive intermediate can then undergo amidation with a wide range of substituted anilines to yield the desired N-substituted phenylacetamide derivatives. sapub.org
Research has shown that incorporating bulky, hydrophobic, and electron-withdrawing groups at the para-position of the phenyl ring can be particularly important for certain biological activities, such as antiproliferative effects. nih.gov For instance, derivatives have been prepared by reacting 2-chloro-N-(substituted phenyl)acetamide precursors with a quinazoline core. nih.gov These precursors introduce functional groups such as esters (methyl 4-aminobenzoate), ketones (4-aminoacetophenone), and sulfonamides (sulfanilamide) onto the phenyl ring. nih.gov
Another approach involves modifying the acetamide linker itself. For example, the corresponding acetohydrazide can be synthesized and then condensed with various substituted aromatic aldehydes. researchgate.net This reaction forms Schiff bases, effectively creating N-arylmethylidine-hydrazide derivatives and introducing a new layer of structural diversity. nih.govresearchgate.net
The table below summarizes various substitutions made on the N-phenylacetamide moiety.
| Modification Type | Substituent on Phenyl Ring | Synthetic Precursor/Method | Resulting Derivative Class | Reference |
| Para-substitution | -COOCH3 | Reaction with 2-chloro-N-(4-methoxycarbonylphenyl)acetamide | N-(4-methoxycarbonylphenyl) derivative | nih.gov |
| Para-substitution | -COCH3 | Reaction with 2-chloro-N-(4-acetylphenyl)acetamide | N-(4-acetylphenyl) derivative | nih.gov |
| Para-substitution | -SO2NH2 | Reaction with 2-chloro-N-(4-sulfamoylphenyl)acetamide | N-(4-sulfamoylphenyl) derivative | nih.gov |
| Schiff Base Formation | -OH (various positions) | Condensation of acetohydrazide with hydroxybenzaldehydes | N'-[(hydroxy)benzylidene]acetohydrazide | researchgate.net |
| Schiff Base Formation | -OCH3 | Condensation of acetohydrazide with methoxybenzaldehyde | N'-[(methoxy)benzylidene]acetohydrazide | researchgate.net |
| Schiff Base Formation | -Cl | Condensation of acetohydrazide with chlorobenzaldehyde | N'-[(chloro)benzylidene]acetohydrazide | researchgate.net |
| Schiff Base Formation | -NO2 | Condensation of acetohydrazide with nitrobenzaldehyde | N'-[(nitro)benzylidene]acetohydrazide | researchgate.net |
Introduction of Bridging Linkers and Heterocyclic Moieties
To further expand the chemical space and explore novel biological targets, researchers have introduced various bridging linkers between the quinazolinone core and the terminal moiety, or have incorporated entirely new heterocyclic systems. This strategy leads to the creation of hybrid molecules that combine the features of multiple pharmacophores.
One common approach is the introduction of a hydrazinyl linker. For example, a hydrazinoquinazoline intermediate can be reacted with 2-chloro-N-acetamide derivatives under microwave irradiation to furnish hydrazinylacetamide derivatives. nih.gov This creates a -NH-NH- bridge between the quinazolinone C2 position and the acetamide group. nih.gov Similarly, converting the C3-acetamide group into an acetohydrazide creates a versatile linker that can be further derivatized, for instance, by forming Schiff bases with aromatic aldehydes, thereby introducing an azomethine (-N=CH-) bridge. researchgate.net
Longer alkyl chains have also been employed as linkers. In the design of dual-target inhibitors, various dibromoalkanes are used to connect a hydroxyl-substituted fragment to a quinazolinone precursor, creating flexible ether linkages of varying lengths. semanticscholar.org
Beyond simple linkers, entire heterocyclic rings are often incorporated.
Thiazolidinone: Schiff bases derived from 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one can undergo cyclocondensation with thioglycolic acid to yield quinazolinone-thiazolidinone hybrids. nih.gov
Indole: Indole and quinazolinone moieties have been connected through amide linkers to investigate apoptosis-inducing properties. nih.gov
Piperazine: Piperazine rings have been used to connect a quinazolinone core to an N-phenylacetamide moiety, resulting in compounds like N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholinopropoxy) quinazoline-4-yl)piperazine-1-yl)acetamide. mdpi.com
Benzenesulfonamide: The quinazolinone backbone has been directly functionalized with a benzenesulfonamido moiety, enhancing cytotoxic potential. nih.gov
These strategies significantly increase the structural complexity and allow for the fine-tuning of the molecule's properties to interact with multiple biological targets.
The following table details examples of bridging linkers and appended heterocyclic moieties.
| Bridging Linker / Moiety | Point of Attachment | Synthetic Strategy | Resulting Hybrid Structure | Reference |
| Hydrazinyl (-NH-NH-) | C2 of quinazolinone | Reaction of hydrazinoquinazoline with 2-chloro-N-acetamides | 2-(2-(N-phenylacetamidyl)hydrazinyl)-quinazolinone | nih.gov |
| Azomethine (-N=CH-) | C3-acetohydrazide | Condensation of acetohydrazide with aromatic aldehydes | Quinazolinone-Schiff Base hybrid | researchgate.net |
| Alkyl Ether (-O-(CH2)n-O-) | Quinazolinone & Terminal Moiety | Reaction with dibromoalkanes and hydroxyl compounds | Quinazolinone-linker-benzamide | semanticscholar.org |
| Thiazolidinone | C3-aminophenyl | Cyclocondensation of Schiff base with thioglycolic acid | Quinazolinone-thiazolidinone | nih.gov |
| Piperazine | C4 of quinazolinone & N of acetamide | Substitution reactions with 4-chloroquinazoline | Quinazolinone-piperazine-acetamide | mdpi.com |
| Benzenesulfonamide | C3 of quinazolinone | Fusion of benzoxazin-4-one with N-substituted 4-aminobenzenesulfonamides | Quinazolinone-benzenesulfonamide | nih.gov |
Molecular and Cellular Investigations of Biological Activity in Vitro Focus
Molecular Target Identification and Validation
Enzyme Inhibition Profiles
The interaction of 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide derivatives with various enzymes has been a key area of research. These in vitro studies have demonstrated significant inhibitory or activation profiles against enzymes crucial in cellular processes, including DNA repair, pH regulation, and glucose metabolism.
The 4-quinazolinone core is recognized as a bioisostere of the phthalazinone group present in the established PARP-1 inhibitor, Olaparib. nih.gov This has prompted the investigation of quinazolinone derivatives as potential PARP-1 inhibitors. PARP-1 is a critical enzyme in DNA repair, and its inhibition is a key strategy in cancer therapy, particularly in cancers with BRCA1/2 mutations. nih.gov
A series of novel quinazolinone derivatives were synthesized and evaluated for their in vitro inhibitory activity against the PARP-1 enzyme. nih.gov Among the synthesized compounds, several, including N-(4-substituted phenyl)-2-(2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)hydrazinyl)-acetamide derivatives, displayed a wide range of inhibitory activities in the nanomolar range. nih.gov For instance, compound 12c from this series was identified as a particularly potent PARP-1 inhibitor, with an IC50 value of 27.89 nM, which is comparable to the reference drug Olaparib (IC50 = 30.38 nM). nih.gov
| Compound | PARP-1 IC50 (nM) |
|---|---|
| Compound 12a | 32.11 |
| Compound 12c | 27.89 |
| Olaparib (Reference) | 30.38 |
Further studies on related quinazolinone structures, such as 3-(4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid derivatives, have also led to the identification of new potent PARP-1 inhibitors. uc.cl
Derivatives of the quinazolinone scaffold have been investigated for their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in crucial physiological processes. pharmacophorejournal.com A series of quinazolinone derivatives were synthesized and evaluated for their inhibitory potential against human carbonic anhydrase-II (hCA-II) and bovine carbonic annhydrase-II (bCA-II). The compounds showed moderate to significant inhibition, with IC50 values ranging from 8.9 to 67.3 µM for bCA-II and 14.0 to 59.6 µM for hCA-II. researchgate.net
Kinetic studies of the most active inhibitor from this series, compound 4d , revealed a competitive mode of inhibition against both bCA-II and hCA-II, with Ki values of 13.0 ± 0.013 µM and 14.25 ± 0.017 µM, respectively. researchgate.net Another study focused on 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, which showed effective inhibition of several hCA isoforms. pharmacophorejournal.com Specifically, compounds 2 and 4 from this series demonstrated efficient and selective inhibition of the tumor-associated isoforms hCA IX and hCA XII. pharmacophorejournal.com
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 |
|---|---|---|---|
| Compound 4d | bCA-II | 13.0 µM | - |
| Compound 4d | hCA-II | 14.25 µM | - |
| Compound 2 | hCA IX | 40.7 nM | - |
| Compound 2 | hCA XII | 13.0 nM | - |
| Compound 4 | hCA IX | 8.0 nM | - |
| Compound 4 | hCA XII | 10.8 nM | - |
Glucokinase (GK) plays a crucial role in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. A library of quinazolin-4-one derivatives linked to a thiazole acetamide (B32628) moiety has been designed and evaluated as glucokinase activators (GKAs). pharmacophorejournal.comnih.gov In vitro enzymatic assays were conducted to determine the GK activation potential of these compounds. nih.gov
The results indicated that several compounds in the series were effective GK activators. nih.gov Notably, compounds 3 and 4 from the series demonstrated the highest glucokinase activation, with EC50 values of 632 nM and 516 nM, respectively, showing greater potency than the standard GKA, Piragliatin. nih.gov
| Compound | Glucokinase Activation (EC50) |
|---|---|
| Compound 3 | 632 nM |
| Compound 4 | 516 nM |
Receptor Modulation and Antagonism
A significant area of investigation for this class of compounds has been their interaction with the vasopressin V1b receptor. A series of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamides have been identified as potent antagonists of the vasopressin V1b receptor. nih.gov These compounds have demonstrated low nanomolar affinity for the V1b receptor and good selectivity over the related V1a, V2, and oxytocin (OT) receptors. nih.gov
The structure-activity relationship (SAR) of this series was explored to optimize their antagonist activity. The optimized compounds showed high affinity for the human V1b receptor. For example, an optimized compound, 12j , demonstrated a pKi of 8.6 at the human V1b receptor.
| Compound | Receptor | pKi |
|---|---|---|
| Compound 12j | Human Vasopressin V1b | 8.6 |
Kinase Inhibition Mechanisms
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature of cancer. nih.gov Consequently, kinase inhibition has become a primary strategy in oncology drug development. nih.gov Quinazolinone-based compounds, including derivatives of this compound, have been investigated as inhibitors of several important kinases.
Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a significant role in cell growth and differentiation. nih.gov Certain quinazolin-4(3H)-one derivatives have been shown to exhibit potent inhibitory activity against EGFR kinase. nih.govnih.gov For instance, some derivatives have demonstrated considerable inhibitory effects against EGFR kinase, including mutant forms found in non-small cell lung cancer (NSCLC). nih.govresearchgate.net Molecular docking studies suggest that these compounds can act as ATP-competitive type-I inhibitors, binding to the active site of the EGFR kinase enzyme. nih.gov This interaction can involve the formation of hydrogen bonds and van der Waals interactions with key amino acid residues within the ATP-binding pocket. nih.gov
B-RAF Kinase: While direct and extensive research specifically detailing the inhibition of B-RAF kinase by "this compound" is not prominently available in the provided search results, the broader class of quinazoline (B50416) derivatives has been explored for its multi-kinase inhibitory potential. The general principle of kinase inhibition by small molecules often involves targeting the ATP-binding site, a strategy that can be applied to various kinases, including B-RAF. The structural features of the quinazoline scaffold allow for modifications that can be tailored to fit the specific conformations of different kinase active sites.
Cellular Pathway Perturbations (In Vitro)
The anticancer effects of this compound derivatives extend beyond simple enzyme inhibition to the modulation of complex cellular pathways that govern cell survival, proliferation, and movement.
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. nih.gov A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis in cancer cells. nih.gov Several studies have demonstrated the pro-apoptotic capabilities of quinazoline derivatives.
For example, certain novel nih.govcabidigitallibrary.orgresearchgate.nettriazolo[4,3-c]quinazoline derivatives have been shown to induce apoptosis in HCT-116 colon cancer cells. plos.org Treatment with these compounds led to a significant increase in both early and late apoptotic cell populations. nih.govplos.org Mechanistically, this can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. plos.org One study found that a particular derivative increased the level of BAX by 2.18-fold while decreasing the level of Bcl-2 by 1.9-fold compared to control cells. plos.org
Cell Cycle Arrest Mechanisms
The cell cycle is a tightly regulated process that controls cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. The ability to halt the cell cycle at specific checkpoints is another important mechanism of anticancer drugs.
Derivatives of this compound have been shown to induce cell cycle arrest in various cancer cell lines. For instance, some compounds have been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle in HCT-116 and H1975 cells. nih.govcabidigitallibrary.org Another study on a novel quinazoline derivative, 04NB-03, demonstrated its ability to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov Similarly, other quinazoline derivatives have been found to arrest the cell cycle of HCT-116 cells at the S and G2/M phases. plos.org This arrest prevents the cancer cells from proceeding to mitosis and subsequent division.
Inhibition of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Therefore, inhibiting these processes is a critical therapeutic goal.
In vitro studies have shown that derivatives of this compound can suppress the migration and invasion of cancer cells. For example, a novel hybrid of a quinazoline derivative was found to have a remarkable capacity to suppress the migration of H1975 non-small cell lung cancer cells. cabidigitallibrary.org Another compound was also found to inhibit cell invasion and migration in NCI-H1975 cells. nih.gov
Spectrum of In Vitro Biological Efficacy
The therapeutic potential of this compound derivatives is underscored by their broad-spectrum antiproliferative activity against a variety of human cancer cell lines.
Antiproliferative Activity against Various Cancer Cell Lines
Numerous studies have evaluated the cytotoxic effects of these compounds, typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
These compounds have demonstrated efficacy against a wide range of cancer cell lines, including but not limited to:
Lung Cancer: H1975, A549, NCI-H1563 nih.govresearchgate.netcabidigitallibrary.org
Breast Cancer: MCF-7 cabidigitallibrary.org
Esophageal Cancer: Eca-109 cabidigitallibrary.org
Gastric Cancer: MGC-803 cabidigitallibrary.org
Colorectal Cancer: HCT-116 nih.gov
Ovarian Cancer: A2780 nih.gov
Hepatocellular Carcinoma: HepG2 plos.org
Cervical Cancer: HeLa researchgate.net
Melanoma: B16 researchgate.net
The potency of these compounds varies depending on the specific chemical modifications of the quinazoline scaffold and the genetic makeup of the cancer cell line. For instance, one study reported a novel quinazoline/phenylsulfonylfuroxan hybrid exhibiting potent antiproliferative activity with IC50 values of 1.67 µM and 1.88 µM against H1975 and MGC-803 cells, respectively. cabidigitallibrary.org In another study, a series of quinazolin-4(3H)-one derivatives showed IC50 values in the micromolar range against various cancer cell lines, with some compounds being more potent than the reference drug lapatinib. nih.gov
Antiproliferative Activity of this compound Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Quinazoline/phenylsulfonylfuroxan hybrid (25q) | H1975 (Lung) | 1.67 | cabidigitallibrary.org |
| Quinazoline/phenylsulfonylfuroxan hybrid (25q) | MGC-803 (Gastric) | 1.88 | cabidigitallibrary.org |
| 3-phenylquinazolin-2,4(1H,3H)-dione (3c) | HCT-116 (Colorectal) | 1.184 | nih.gov |
| 3-phenylquinazolin-2,4(1H,3H)-dione (3e) | HCT-116 (Colorectal) | 3.403 | nih.gov |
| Quinazolin-4(3H)-one derivative (2j) | MCF-7 (Breast) | 3.79 | nih.gov |
| Quinazolin-4(3H)-one derivative (3j) | MCF-7 (Breast) | 0.20 | nih.gov |
| Quinazolin-4(3H)-one derivative (3a) | A2780 (Ovarian) | 3.00 | nih.gov |
| Quinazolin-4(3H)-one derivative (3g) | A2780 (Ovarian) | 0.14 | nih.gov |
| nih.govcabidigitallibrary.orgresearchgate.nettriazolo[4,3-c]quinazoline (16) | HCT-116 (Colorectal) | 2.44 | plos.org |
| nih.govcabidigitallibrary.orgresearchgate.nettriazolo[4,3-c]quinazoline (16) | HepG2 (Liver) | 3.15 | plos.org |
Antimicrobial Efficacy (Antibacterial, Antifungal)
The antimicrobial potential of this compound has been a subject of scientific inquiry, particularly its effects against bacterial species.
Antibacterial Activity
Research has been conducted to evaluate the in vitro antibacterial activity of this compound, identified by the laboratory code VMA-17-01. One study specifically screened this compound against two clinically relevant Gram-positive bacteria: Staphylococcus aureus and Streptococcus pneumoniae. This investigation aimed to perform a primary microbiological screening to assess its antimicrobial properties. While the study confirms the evaluation of this compound, specific data on the minimum inhibitory concentration (MIC) values were not available in the accessed literature. The research indicates that derivatives of quinazolin-4(3H)-one are a promising class of substances for developing new antibacterial agents, especially given the rise of pathogenic microorganisms' resistance to existing drugs. It has been noted that compounds with an amide group linked to a phenyl radical, a structural feature present in this compound, may contribute to their pharmacological effect. This is potentially by enhancing the binding to active sites of enzymes involved in crucial bacterial processes like DNA replication and protein synthesis.
Table 1: Investigated Antibacterial Activity of this compound
| Compound Name | Bacterial Strain | Activity Metric | Result |
| This compound | Staphylococcus aureus | MIC | Data not available |
| This compound | Streptococcus pneumoniae | MIC | Data not available |
MIC: Minimum Inhibitory Concentration
Antifungal Activity
Based on the available scientific literature, no specific in vitro studies have been identified that investigate the antifungal efficacy of this compound against any fungal species.
Anti-inflammatory Actions and Cytokine Modulation (In Vitro)
A review of the scientific literature did not yield any specific in vitro studies investigating the anti-inflammatory properties or the cytokine-modulating effects of this compound. While the broader class of quinazolinone derivatives has been explored for anti-inflammatory potential, data specific to this compound, such as its impact on the production of inflammatory mediators or cytokines in cell-based assays, is not currently available.
Antiviral Activity (In Vitro)
There are no specific in vitro studies found in the scientific literature that report on the antiviral activity of this compound against any tested viruses.
Other Mechanistically Investigated Biological Activities (e.g., Anticonvulsant, Antioxidant)
Anticonvulsant Activity
No specific in vitro studies investigating the anticonvulsant activity of this compound were identified in the available scientific literature.
Antioxidant Activity
A search of the scientific literature did not reveal any in vitro studies that have specifically evaluated the antioxidant capacity of this compound.
Computational Chemistry and in Silico Analysis
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.
Prediction of Binding Modes and Affinities
For quinazolinone derivatives, molecular docking simulations are instrumental in predicting how they bind to specific biological targets, such as enzymes or receptors. nih.goveco-vector.com These simulations can reveal the most likely conformation of the ligand within the protein's active site and estimate the binding affinity, often expressed as a docking score or binding energy. eco-vector.com A lower binding energy generally indicates a more stable and favorable interaction. For instance, in studies involving similar quinazolinone compounds, docking is used to predict their affinity for targets like PARP-1, a key enzyme in DNA repair, suggesting their potential as anticancer agents. nih.goveco-vector.com The predictions from these simulations help in prioritizing compounds for synthesis and biological testing.
Identification of Key Interacting Residues
A critical outcome of molecular docking is the identification of specific amino acid residues within the target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Understanding these key interactions is fundamental for explaining the compound's mechanism of action and for designing modifications to the molecule to enhance its binding potency and selectivity. For the quinazolinone scaffold, interactions with key residues in the ATP-binding site of kinases or the catalytic domain of enzymes are often investigated to rationalize their inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
Development of Predictive Models for Biological Activity
QSAR models are developed using a dataset of compounds with known biological activities. By analyzing the physicochemical properties and structural features of these molecules, a statistical model is built to predict the activity of new, untested compounds. For classes of compounds like quinazolinones, QSAR models can be developed to predict activities such as cytotoxicity against cancer cell lines or inhibitory concentrations against specific enzymes. These predictive models are valuable for screening large virtual libraries of compounds and identifying promising candidates for further investigation, thereby accelerating the drug discovery process.
Correlation of Molecular Descriptors with Observed Activity
The foundation of QSAR modeling lies in molecular descriptors, which are numerical values that characterize the properties of a molecule. These can be constitutional, topological, geometrical, electrostatic, or quantum-chemical descriptors. QSAR studies on quinazolinone derivatives would involve calculating a wide range of descriptors and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a correlation between these descriptors and the observed biological activity. This analysis helps to identify which molecular properties are most important for the desired biological effect, providing a rationale for the structural modifications needed to improve activity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
DFT calculations provide detailed information about the electronic properties of a molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. For quinazolinone derivatives, DFT studies can be used to understand their reactivity, stability, and the nature of their chemical bonds. orientjchem.org The HOMO-LUMO energy gap, for example, is an important indicator of a molecule's chemical reactivity and kinetic stability. These calculations can also be used to optimize the geometry of the molecule and to compute spectroscopic properties, which can then be compared with experimental data to validate the computational model.
Analysis of Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide and Related Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| This compound | Data not available | Data not available | Data not available |
| Quinazolinone Derivative A | -6.25 | -1.89 | 4.36 |
| Quinazolinone Derivative B | -5.98 | -2.11 | 3.87 |
Note: Data for derivatives A and B are illustrative and based on typical values for similar structures.
Electronic Property Distributions (e.g., Molecular Electrostatic Potential)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials.
For a molecule like this compound, the MEP map would likely show negative potential around the carbonyl oxygen atoms of the quinazolinone and acetamide (B32628) groups, highlighting them as potential hydrogen bond acceptors. The regions around the N-H protons would exhibit positive potential, indicating their role as hydrogen bond donors. Understanding these electrostatic properties is crucial for predicting how the molecule might interact with biological targets such as proteins.
Intramolecular Interactions (e.g., NBO Analysis)
In the context of this compound, NBO analysis could elucidate the extent of conjugation within the quinazolinone ring system and the delocalization of lone pair electrons from nitrogen and oxygen atoms. These intramolecular charge transfer interactions are fundamental to the molecule's electronic stability and chemical properties.
Molecular Dynamics Simulations (Potential for deeper insights into protein-ligand complexes)
While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly powerful for studying the interaction between a ligand, such as this compound, and its biological target, typically a protein.
By simulating the movements of atoms in the protein-ligand complex, MD can provide insights into:
The stability of the binding pose predicted by molecular docking.
The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.
The conformational changes that may occur in both the ligand and the protein upon binding.
The free energy of binding, which is a quantitative measure of binding affinity.
For novel quinazolinone derivatives, MD simulations have been employed to validate docking results and to gain a more profound understanding of their mechanism of action at the molecular level. Such studies are essential for the rational design and optimization of new therapeutic agents.
Future Research Horizons for this compound: A Roadmap for Therapeutic Innovation
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Within this privileged class of heterocyclic compounds, this compound stands out as a molecule with significant therapeutic potential, meriting deeper investigation. As researchers strive to develop more effective and targeted therapies, a clear roadmap for future exploration is essential. This article outlines key future directions and research opportunities for this promising compound, focusing on novel synthesis, advanced drug design, target identification, and a deeper understanding of its biological mechanisms.
Q & A
Q. What are the established synthetic routes for 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide derivatives are prepared by refluxing substituted 2-chloro-N-phenylacetamides with quinazolinone precursors in anhydrous acetone, using potassium carbonate as a base. Reaction optimization focuses on solvent selection (e.g., acetone for solubility), temperature control (reflux at ~60°C), and stoichiometric ratios to achieve yields >90% . Purification involves solvent evaporation, aqueous washing, and vacuum drying.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the quinazolinone core (e.g., aromatic protons at δ 7.2–8.5 ppm) and acetamide sidechain (e.g., methylene protons at δ 4.1–4.5 ppm).
- Mass Spectrometry (MS) : For molecular ion peak validation (e.g., [M+H]⁺ matching C₁₆H₁₃N₃O₂).
- IR Spectroscopy : To identify carbonyl stretches (e.g., C=O at ~1680 cm⁻¹ for the quinazolinone ring) .
Q. What preliminary biological screening models are used to assess its bioactivity?
Common assays include:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values.
- Enzyme Inhibition : Kinase or protease inhibition studies (e.g., EGFR or COX-2 targets) via fluorometric/colorimetric readouts .
Advanced Research Questions
Q. How do substituent variations on the quinazolinone ring affect bioactivity, and how can contradictory data be resolved?
Substituents like halogens (Cl, F) or methoxy groups at positions 6/7 enhance anticancer potency by improving target binding (e.g., DNA intercalation). However, conflicting results may arise from solubility differences or assay conditions. For example, N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide shows variable IC₅₀ values (2–50 µM) depending on cell line permeability . Resolution strategies:
- Solubility Optimization : Use co-solvents (DMSO/PBS mixtures).
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at positions 2, 3, and 4 .
Q. What mechanistic insights explain its interaction with biological targets?
Computational docking and molecular dynamics simulations reveal that the quinazolinone core binds to ATP pockets in kinases (e.g., EGFR), while the N-phenylacetamide group stabilizes hydrophobic interactions. For example, N-(Cyanomethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide inhibits EGFR with a ΔG binding energy of -9.2 kcal/mol . Experimental validation includes surface plasmon resonance (SPR) for binding kinetics.
Q. How can synthetic yields be improved for large-scale research applications?
Critical factors:
- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.
- Microwave-Assisted Synthesis : Reduces reaction time from 18 hours (reflux) to 30 minutes with comparable yields .
- Chromatographic Purification : Gradient elution in HPLC (e.g., acetonitrile/water) improves purity to >98% .
Methodological Challenges and Solutions
Q. What strategies address poor aqueous solubility in in vitro assays?
- Prodrug Design : Introduce phosphate or glycoside groups at the acetamide nitrogen.
- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to enhance bioavailability .
Q. How can researchers resolve spectral overlaps in NMR characterization?
- 2D NMR Techniques : HSQC and HMBC to differentiate aromatic proton couplings.
- Deuterated Solvents : Use DMSO-d₆ for sharper quinazolinone carbonyl peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
